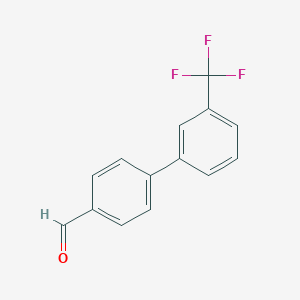
3'-Trifluoromethylbiphenyl-4-carbaldehyde
Descripción general
Descripción
3’-Trifluoromethylbiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol. It is used in various scientific research applications, including drug discovery, materials science, and biochemistry. The compound is known for its versatility and has been studied for its biochemical and physiological effects.
Métodos De Preparación
The synthesis of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves several steps. One common method includes the reaction of 3’-trifluoromethylbiphenyl with a suitable aldehyde precursor under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
3’-Trifluoromethylbiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3’-Trifluoromethylbiphenyl-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its antimicrobial and antioxidant activities.
Medicine: It has shown potential as an inhibitor of Mycobacterium tuberculosis.
Industry: The compound is used in the development of fluorescent dyes and materials science.
Mecanismo De Acción
The mechanism of action of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells. The compound’s fluorescence properties are due to its behavior as a weak base, which allows it to sense strongly acidic environments.
Comparación Con Compuestos Similares
3’-Trifluoromethylbiphenyl-4-carbaldehyde can be compared with other similar compounds such as:
3’-Trifluoromethylbiphenyl-4-carboxaldehyde: Similar in structure but with different functional groups.
3’-Trifluoromethylbiphenyl-4-carboxylic acid: An oxidized form of the aldehyde.
The uniqueness of 3’-Trifluoromethylbiphenyl-4-carbaldehyde lies in its versatile applications and specific chemical properties that make it suitable for a wide range of scientific research.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNNARTYPYHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362682 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100036-64-4 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)





